molecular formula C17H20N2O5S3 B2687143 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-70-3

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2687143
CAS RN: 903277-70-3
M. Wt: 428.54
InChI Key: HJGOYBQQYMRCFC-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as PTOD, is a spirocyclic compound that has gained attention in recent years due to its potential applications in scientific research. PTOD is a complex molecule with a unique structure that has the potential to interact with biological systems in a variety of ways. In

Scientific Research Applications

Thermal Spiroketalization and Stereochemical Control

The influence of the phenylsulfonyl group in the thermal spiroketalization process has been a topic of study, highlighting its orientational effect in the preferential formation of certain stereoisomers during the cyclization of dihydroxyketone equivalents. This demonstrates the compound's utility in synthetic chemistry for controlling stereochemical outcomes in the formation of spirocyclic structures (Alzérreca et al., 1990). Furthermore, the acid-catalyzed phenylsulfanyl migration has been employed to achieve stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes, showcasing the compound's significance in the precise synthesis of complex molecular architectures (Eames et al., 1996).

Sulfur-Containing Heterocycles Synthesis

Research has also delved into the synthesis of sulfur-containing heterocycles, utilizing precursors related to the chemical compound for the creation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. These compounds have potential applications in various fields, including medicinal chemistry and material science, due to their unique structural and electronic properties (Reddy et al., 2001).

Anticonvulsant Activity Studies

While explicitly avoiding discussion of drug use and dosage, it's notable that derivatives of this compound class have been synthesized and evaluated for pharmacological activities, such as anticonvulsant properties. These studies contribute to the broader understanding of structure-activity relationships and the development of new therapeutic agents (Madaiah et al., 2012).

Supramolecular Chemistry

The compound and its derivatives have been studied for their role in supramolecular chemistry, where they contribute to the understanding of molecular arrangements and interactions. This includes investigations into crystal structures and hydrogen bonding patterns, which are crucial for designing materials with specific properties (Shivachev et al., 2006).

properties

IUPAC Name

4-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGOYBQQYMRCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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